molecular formula C7HClF4O B011874 3-Chloro-2,4,5-trifluorobenzoyl fluoride CAS No. 101513-76-2

3-Chloro-2,4,5-trifluorobenzoyl fluoride

Cat. No.: B011874
CAS No.: 101513-76-2
M. Wt: 212.53 g/mol
InChI Key: DVXDXLUGMVTANY-UHFFFAOYSA-N
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Description

3-Chloro-2,4,5-trifluorobenzoyl fluoride is an organofluorine compound with the molecular formula C7HClF4O. It is a derivative of benzoyl fluoride, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by a chlorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-2,4,5-trifluorobenzoyl fluoride typically involves the chlorination and fluorination of benzoyl fluoride derivatives. One common method includes the chlorination of 2,4,5-trifluorobenzoic acid to produce 3-chloro-2,4,5-trifluorobenzoic acid, which is then reacted with thionyl chloride to yield 3-Chloro-2,4,5-trifluorobenzoyl chloride. This chloride compound can be further fluorinated to obtain the desired fluoride compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, utilizing catalysts such as ferric chloride anhydrous to enhance reaction efficiency and reduce side reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,4,5-trifluorobenzoyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The compound can hydrolyze in the presence of water to form 3-chloro-2,4,5-trifluorobenzoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    From Substitution: Various substituted benzoyl fluorides.

    From Hydrolysis: 3-Chloro-2,4,5-trifluorobenzoic acid.

Scientific Research Applications

3-Chloro-2,4,5-trifluorobenzoyl fluoride is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-2,4,5-trifluorobenzoyl fluoride involves its reactivity with various nucleophiles and electrophiles. The presence of electronegative fluorine atoms increases the compound’s electrophilicity, making it highly reactive towards nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to introduce fluorine atoms into target molecules, enhancing their stability and biological activity .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-2,4,5-trifluorobenzoyl fluoride is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The combination of chlorine and multiple fluorine atoms makes it a valuable intermediate in the synthesis of various fluorinated compounds, offering advantages in terms of reactivity and the ability to introduce multiple fluorine atoms into target molecules .

Properties

IUPAC Name

3-chloro-2,4,5-trifluorobenzoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HClF4O/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXDXLUGMVTANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Cl)F)C(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543945
Record name 3-Chloro-2,4,5-trifluorobenzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101513-76-2
Record name 3-Chloro-2,4,5-trifluorobenzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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